![molecular formula C17H17N5O3 B2565447 N-((6-メトキシ-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)メチル)-4-オキソ-4-フェニルブタンアミド CAS No. 2034353-26-7](/img/structure/B2565447.png)
N-((6-メトキシ-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)メチル)-4-オキソ-4-フェニルブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
BenchChem offers high-quality N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- RORγt逆アゴニスト: これらの化合物は免疫応答の調節に関与しており、自己免疫疾患に影響を与える可能性があります .
- PHD-1阻害剤: PHD-1(プロリルヒドロキシラーゼドメインタンパク質1)阻害剤は、貧血および虚血性疾患の治療における可能性が検討されています .
- JAK1およびJAK2阻害剤: ヤヌスキナーゼ(JAK)阻害剤は、自己免疫疾患および特定のがんに有望です .
- 心臓血管疾患: トリアゾロピリジンは、心臓血管薬の開発に使用されています .
- 2型糖尿病: 一部の誘導体は、2型糖尿病の管理に応用できる可能性があります .
- 過増殖性疾患: これらの化合物は、異常な細胞増殖を伴う状態の治療に関連する可能性があります .
材料科学
医学以外では、1,2,4-トリアゾロ[1,5-a]ピリジンは、材料科学に応用されています。
- 機能性材料: これらの化合物は、導電性、発光性、または触媒性などの特定の特性を実現するために、材料に組み込むことができます .
- 超分子化学: これらのユニークな構造により、超分子集合体やホスト-ゲストシステムの設計に興味深いものとなっています .
有機合成
環境に優しい合成方法(触媒フリーでマイクロ波照射)は、この化合物の合成的な有用性を高めます . 効率的な生産と後期段階での官能基化を可能にします。
作用機序
Target of Action
The primary target of the compound N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division .
Mode of Action
It is known to interact with its target, the cell division protein zipa . This interaction may result in changes that affect the cell division process, potentially inhibiting bacterial growth .
Biochemical Pathways
Given its target, it is likely to impact the pathways related to bacterial cell division .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Given its target, it is likely to interfere with bacterial cell division, potentially leading to the inhibition of bacterial growth .
生物活性
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a triazolo-pyridazine core with an amide functional group. Its molecular formula is C16H16N6O2 and it has a molecular weight of approximately 320.34 g/mol. The methoxy group enhances its solubility and bioavailability, which is crucial for its pharmacological properties.
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The mechanisms through which N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide exerts its effects include:
- Kinase Inhibition : Similar triazolo-pyridazine derivatives have been studied for their inhibitory activity against various kinases, including c-Met kinase. Compounds with similar structures have shown moderate cytotoxicity against cancer cell lines (A549, MCF-7, HeLa) with IC50 values indicating effective inhibition at low concentrations .
- Antimicrobial Properties : The structural components suggest potential antimicrobial activities. Triazole derivatives are known for their antifungal properties, and this compound may exhibit similar effects against pathogenic fungi .
- Cell Cycle Modulation : Some studies suggest that related compounds can induce apoptosis in cancer cells and affect cell cycle distribution, particularly arresting cells in the G0/G1 phase .
In Vitro Studies
Several studies have evaluated the biological activity of this compound and its analogs:
Compound | Target | IC50 (μM) | Biological Activity |
---|---|---|---|
12e | c-Met | 0.090 | Significant cytotoxicity against cancer cell lines |
N/A | A549 | 1.06 ± 0.16 | Induces late apoptosis |
N/A | MCF-7 | 1.23 ± 0.18 | Induces late apoptosis |
N/A | HeLa | 2.73 ± 0.33 | Induces late apoptosis |
The data indicate that compounds related to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide exhibit promising cytotoxic effects against several cancer cell lines, making them potential candidates for further development as anticancer agents.
Case Studies
- Cytotoxicity Evaluation : A recent study synthesized a series of triazolo-pyridazine derivatives and evaluated their cytotoxicity using the MTT assay against various cancer cell lines. The most potent compound demonstrated significant inhibition of cell proliferation at low micromolar concentrations .
- Apoptosis Induction : Another study focused on the apoptotic effects of related compounds on A549 cells, confirming that these compounds could trigger late apoptosis and modulate the cell cycle effectively .
特性
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-oxo-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-25-17-10-8-14-19-20-15(22(14)21-17)11-18-16(24)9-7-13(23)12-5-3-2-4-6-12/h2-6,8,10H,7,9,11H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZIFUHDZROFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CCC(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。